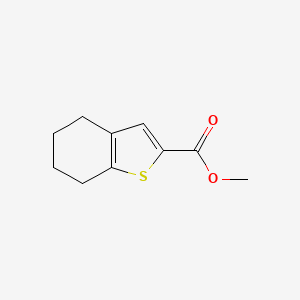

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Descripción general

Descripción

“Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS Number: 110449-91-7 . It has a molecular weight of 196.27 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” was synthesized from cyclohexanone, sulfur, and methyl cyanoacetate in a one-pot thiolation-heterocyclisation reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O2S/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h5-6,8H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 196.27 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has been a subject of chemical synthesis and structural analysis. For instance, its crystal structure was studied, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).

Antitumor Activity

- This compound has been used in the synthesis of new carboxamides, which were investigated for their antitumor activity. Notably, some of these synthesized compounds showed significant inhibitory effects on the in vitro growth of human tumor cells, indicating potential as anti-cancer agents (Ostapiuk et al., 2017).

Electrochemical Research

- In electrochemical studies, this compound derivatives were investigated for their reduction and dimer products, highlighting their potential applications in electrochemical processes (Rejňák et al., 2004).

Biological Activity and Pharmacology

- Azomethine derivatives of this compound were studied for their biological activities, suggesting potential applications in developing pharmacologically active substances. These derivatives demonstrated promising cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin et al., 2021).

Antibacterial and Antifungal Properties

- Certain derivatives of this compound exhibit antibacterial and antifungal activities, offering potential applications in antimicrobial research (Vasu et al., 2005).

Synthesis of Novel Heterocyclic Compounds

- This compound has also been used in the synthesis of novel heterocyclic compounds, such as benzothieno[2,3-d]pyrimidine derivatives, indicating its utility in developing new chemical entities with potential applications across various fields (Ghorab et al., 1995).

Safety and Hazards

Direcciones Futuras

Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties, including “Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate”, is a topic of interest for medicinal chemists. The aim is to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

Propiedades

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUHJJUOXRIIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393545 | |

| Record name | Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91489-09-7 | |

| Record name | Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)